molecular formula C5H5Cl2N3 B12975657 3,6-Dichloro-5-methylpyridazin-4-amine

3,6-Dichloro-5-methylpyridazin-4-amine

Cat. No.: B12975657
M. Wt: 178.02 g/mol
InChI Key: JRENWYSWHXMJIR-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. These heteroatoms, typically nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the molecules. Nitrogen-containing heterocycles are particularly prominent in biological systems and medicinal chemistry.

The pyridazine (B1198779) ring is a six-membered heterocycle with two adjacent nitrogen atoms. semanticscholar.org This arrangement of nitrogen atoms creates a unique electronic distribution within the aromatic ring, influencing its reactivity and intermolecular interactions. As a class, pyridazines are considered electron-deficient heterocycles, which makes them susceptible to nucleophilic substitution reactions. The presence of substituents can further modulate the ring's electronic properties and steric environment.

Significance of Pyridazine Core Structures in Chemical Research

The pyridazine core is a "privileged scaffold" in medicinal chemistry and materials science due to the wide array of biological activities exhibited by its derivatives. tandfonline.comnih.gov The two adjacent nitrogen atoms can act as hydrogen bond acceptors and participate in metal coordination, making them valuable for designing molecules that can interact with biological targets like enzymes and receptors. tandfonline.com

Pyridazine derivatives have been investigated for a broad spectrum of pharmacological activities, including but not limited to:

Antihypertensive agents nih.gov

Anticancer agents tandfonline.com

Antidepressants nih.gov

Antimicrobial agents nih.gov

The versatility of the pyridazine ring allows for the introduction of various functional groups at different positions, leading to a vast chemical space for the development of new compounds with tailored properties.

Interactive Data Table: Properties of Related Pyridazine Compounds

While specific experimental data for 3,6-Dichloro-5-methylpyridazin-4-amine is scarce, the properties of related compounds can provide valuable insights.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
3,6-Dichloropyridazine (B152260)C4H2Cl2N2148.98141-30-0
3,6-Dichloro-4-methylpyridazine (B106839)C5H4Cl2N2163.0019064-64-3 sigmaaldrich.com
3,6-dichloropyridazin-4-amineC4H3Cl2N3163.99823-58-5 chemicalbook.com
6-Chloro-5-methylpyridazin-3-amineC5H6ClN3143.5766346-87-0 nih.gov
3,6-dichloro-N-methylpyridazin-4-amineC5H5Cl2N3178.0217645-06-6 bldpharm.combiosynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5Cl2N3

Molecular Weight

178.02 g/mol

IUPAC Name

3,6-dichloro-5-methylpyridazin-4-amine

InChI

InChI=1S/C5H5Cl2N3/c1-2-3(8)5(7)10-9-4(2)6/h1H3,(H2,8,9)

InChI Key

JRENWYSWHXMJIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN=C1Cl)Cl)N

Origin of Product

United States

Synthetic Methodologies for 3,6 Dichloro 5 Methylpyridazin 4 Amine

Established Synthetic Pathways

Traditional synthetic routes to substituted pyridazines, including the target compound, typically involve a stepwise functionalization of a pre-formed pyridazine (B1198779) ring. This includes the strategic amination of polychlorinated precursors, introduction of the methyl group, and halogenation of pyridazine scaffolds.

Amination of Dichloropyridazine Precursors

The introduction of an amino group onto a pyridazine ring is a common transformation, often achieved by nucleophilic aromatic substitution on a halogenated precursor. For the synthesis of the target molecule, a plausible precursor would be a trichlorinated pyridazine, where one chlorine atom is selectively replaced by an amino group.

A widely used method for the amination of chloropyridazines involves their reaction with ammonia (B1221849). For instance, the synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine (B152260) is well-documented. google.com This reaction can be carried out using aqueous ammonia, often in a sealed vessel and under elevated temperatures (e.g., 100-120°C) to facilitate the substitution. google.comrsc.org A variety of solvents can be employed, including water, alcohols (methanol, ethanol), or dichloromethane. google.com The reaction proceeds by nucleophilic attack of ammonia on one of the electron-deficient carbon atoms bearing a chlorine atom.

More advanced methods, such as iron-mediated electrophilic amination, have also been applied to dichloropyridazine. researchgate.net This approach involves the metalation of 3,6-dichloropyridazine followed by an iron-mediated reaction with an aminating agent. researchgate.net While these methods showcase modern advancements, the direct amination with ammonia or amines remains a fundamental and practical approach in pyridazine chemistry. chemicalbook.com

Table 1: Exemplary Conditions for Amination of Dichloropyridazines
PrecursorReagentSolventTemperature (°C)Time (h)Yield (%)Reference
3,6-DichloropyridazineAmmonia WaterWater105590.5 google.com
3,6-DichloropyridazineAmmonium (B1175870) Hydroxide (B78521)N/A (Sealed Vial)1200.587 rsc.org
3,6-DichloropyridazineMethylamine (B109427) in Methanol (B129727)MethanolRoom Temp.24N/A chemicalbook.com

Introduction of Methyl Group at the Pyridazine Ring

The incorporation of a methyl group is a critical step in forming the target compound's specific substitution pattern. This can be achieved either by starting with a methyl-containing building block or by direct methylation of the pyridazine ring. A key precursor, 3,6-dichloro-4-methylpyridazine (B106839) , can be synthesized from 4-methyl-1,2-dihydropyridazine-3,6-dione. chemicalbook.com This process involves heating the dione (B5365651) compound with phosphoryl chloride (POCl₃), which serves as both a chlorinating and dehydrating agent, leading to the formation of the dichlorinated and aromatized pyridazine ring in high yield. chemicalbook.com

While direct methylation of the pyridazine core can be challenging, catalytic methods have been developed for related heterocycles. For example, rhodium-catalyzed C-3/5 methylation of pyridines using formaldehyde (B43269) as the methyl source has been demonstrated. nih.gov The strategic introduction of methyl groups is also a known tactic in medicinal chemistry to block metabolic oxidation sites and improve a compound's pharmacokinetic profile, as seen in the development of pyrido[3,4-d]pyrimidine (B3350098) inhibitors. acs.org

Halogenation Strategies for Pyridazine Scaffolds

Halogenation is a cornerstone of pyridazine chemistry, providing activated positions for subsequent nucleophilic substitution or cross-coupling reactions. The most common method for converting pyridazine-diones (or pyridazinones) to their corresponding chloro-derivatives is treatment with a strong chlorinating agent like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). chemicalbook.comgoogle.com This reaction is robust and widely used for the synthesis of various chloropyridazines, including 3,6-dichloropyridazine from pyridazine-3,6-diol (maleic hydrazide). chemicalbook.com The reaction is typically performed by heating the substrate in excess POCl₃, often at reflux temperatures. chemicalbook.comchemicalbook.com

For other heterocyclic systems like pyridine (B92270), which is structurally related, various halogenation techniques exist. These can range from electrophilic aromatic substitution under harsh conditions to more modern, regioselective methods involving temporary ring dearomatization, such as the Zincke reaction pathway. chemrxiv.orgresearchgate.netchemrxiv.org These advanced strategies allow for precise halogen installation, which is crucial for complex molecule synthesis. chemrxiv.orgacs.org

Table 2: Synthesis of 3,6-Dichloro-4-methylpyridazine via Chlorination
PrecursorReagentReaction ConditionsYield (%)Reference
4-Methyl-1,2-dihydropyridazine-3,6-dionePhosphoryl chloride (POCl₃)Reflux, 4 hours94 chemicalbook.com

Novel and Advanced Synthetic Approaches

Modern synthetic chemistry offers powerful tools that can be applied to the synthesis of complex heterocycles like 3,6-Dichloro-5-methylpyridazin-4-amine. These methods often provide greater efficiency, selectivity, and functional group tolerance compared to traditional pathways.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are indispensable for C-C and C-N bond formation in heterocyclic chemistry. rsc.orgnih.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings are particularly effective for functionalizing chloropyridazines. rsc.orgtuwien.at These reactions allow for the introduction of a wide array of alkyl, aryl, or heteroaryl groups by coupling an organometallic reagent with the chlorinated pyridazine scaffold. researchgate.net

For instance, 3-amino-6-chloropyridazine can undergo Suzuki cross-coupling with various arylboronic acids in the presence of a palladium catalyst to form 3-amino-6-arylpyridazines. rsc.org This highlights the utility of the chloro-substituent as a handle for further molecular elaboration. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium catalyst to the carbon-chlorine bond, transmetalation from the organometallic reagent to the palladium center, and reductive elimination to form the final product and regenerate the catalyst. nih.gov These methods offer a modular approach to building complex pyridazine derivatives that would be difficult to access through other means.

Multicomponent Condensation Reactions in Heterocyclic Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient strategy for synthesizing complex molecules. nih.gov This approach aligns with the principles of green chemistry by minimizing steps and waste. acsgcipr.org While a specific MCR for this compound is not prominently reported, MCRs are used to construct related heterocyclic cores.

For example, pyridazinones and phthalazinones have been synthesized via a multicomponent reaction involving arenes, cyclic anhydrides, and hydrazines, showcasing the potential to rapidly build the core ring structure. researchgate.net Similarly, a variety of pyrazoles and other N-heterocycles are accessible through MCRs that often involve condensation and cyclization cascades. beilstein-journals.org The development of an MCR for the target pyridazine would likely involve the strategic combination of a 1,2-dicarbonyl equivalent, a hydrazine (B178648) source, and other fragments to assemble the substituted ring in a convergent fashion.

Chemo- and Regioselective Synthesis Strategies for Substituted Pyridazines

The introduction of an amino group onto the 3,6-dichloro-4-methylpyridazine ring presents a significant challenge in regioselectivity. The two chlorine atoms at the C3 and C6 positions are not electronically equivalent due to the influence of the adjacent methyl group at C5 and the two nitrogen atoms within the pyridazine ring. The electron-donating methyl group can influence the electron density of the ring, potentially making one chlorine atom more susceptible to nucleophilic attack than the other.

In the broader context of substituted diazines, the regioselectivity of nucleophilic aromatic substitution is a well-studied area. For example, in the amination of 6-aryl-2,4-dichloropyrimidine, a strong preference for substitution at the C4 position is observed when using aliphatic secondary amines or aromatic amines. nih.gov Similarly, palladium-catalyzed methods have been developed for the regioselective amination of polychloropyrimidines, allowing for controlled substitution at the C2 position. nih.gov These studies highlight that the outcome of the substitution can be directed by the choice of nucleophile, the presence of a catalyst, and the specific reaction conditions. nih.govnih.gov

For 3,6-dichloro-4-methylpyridazine, achieving selective amination at the C4 position to produce the target compound would require careful optimization. The inherent electronic properties of the pyridazine ring, which is electron-deficient, generally make it susceptible to SNAr reactions. nih.gov However, the precise location of the substitution is governed by a delicate balance of electronic and steric factors. The development of synthetic methods for 4-aminoquinazolines, a privileged structure in medicinal chemistry, often relies on the regioselective SNAr of 2,4-dichloroquinazoline (B46505) precursors, where substitution is consistently favored at the 4-position under various conditions. mdpi.com This body of research provides a strong precedent that selective amination of dichlorinated aza-aromatic compounds is feasible, though it may require screening various amines, solvents, and catalysts to favor the formation of the desired this compound isomer.

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound involves distinct reaction mechanisms for each proposed step. The initial chlorination of 4-methyl-1,2-dihydropyridazine-3,6-dione with phosphoryl chloride proceeds through the conversion of the pyridazinone's amide and enol tautomers into chloro- and dichloropyridazine intermediates, ultimately leading to the aromatic 3,6-dichloro-4-methylpyridazine.

The subsequent amination step is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence. nih.gov In the first step, the nucleophile (ammonia or an amine) attacks the electron-deficient carbon atom bearing a leaving group (a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnih.gov This intermediate is non-aromatic. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Recent mechanistic studies, however, have revealed that the SNAr reaction can exist on a mechanistic continuum. nih.govrsc.org While the two-step pathway via a stable Meisenheimer complex holds for highly electron-deficient systems, many SNAr reactions are now understood to proceed through a concerted mechanism, where the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks. nih.gov Kinetic isotope effect (KIE) studies and computational analyses suggest that for many heterocyclic systems, concerted mechanisms are common. nih.gov The reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols, for instance, is consistent with an addition-elimination mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net Whether the amination of 3,6-dichloro-4-methylpyridazine proceeds via a stepwise or concerted pathway would depend on the specific reaction conditions and the stability of the potential Meisenheimer intermediate.

Reactivity and Reaction Mechanisms of 3,6 Dichloro 5 Methylpyridazin 4 Amine

Nucleophilic Substitution Reactions

The pyridazine (B1198779) ring, being electron-deficient, is highly susceptible to nucleophilic attack. This reactivity is further modulated by the substituents present on the ring. The primary sites for nucleophilic substitution are the carbon atoms bearing the halogen substituents.

Reactivity of Halogen Substituents on the Pyridazine Ring

In 3,6-dichloropyridazine (B152260) derivatives, the two chlorine atoms serve as effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions. Studies on analogous 3,6-dichloropyridazines show that selective monosubstitution of a single chlorine atom can be achieved by reacting with various nucleophiles, including those based on oxygen, sulfur, and nitrogen. researchgate.netmdpi.com

The general mechanism for this substitution is a two-step addition-elimination process. A nucleophile attacks the carbon atom attached to a chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. eijas.com Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring. The presence of electron-withdrawing groups on the ring stabilizes the anionic intermediate, thereby facilitating the reaction. mdpi.com

In the case of 3,6-dichloro-5-methylpyridazin-4-amine, the positions of the chlorine atoms (C-3 and C-6) are activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogens. While both chlorine atoms are reactive, their relative reactivity can be influenced by the electronic effects of the amino and methyl groups at the C-4 and C-5 positions, respectively. It is common for one chlorine to be displaced more readily than the second. For instance, in related 2,4-dichloropyrimidines, substitution with amines often shows excellent regioselectivity for the C-4 position. researchgate.net In the analogous 3,6-dichloropyridazine, reactions with nucleophiles like hydrazine (B178648) hydrate (B1144303) can lead to the formation of monosubstituted products such as 3-chloro-6-hydrazinopyridazine. arkat-usa.org

Reactivity and Functionalization of the Amino Group

The amino group at the C-4 position is itself a nucleophile and can undergo various functionalization reactions. Common transformations include acylation and alkylation.

Acylation: The amino group can be acylated using reagents like acid anhydrides or acid chlorides. nih.gov For example, reacting a 4-aminopyridazinone derivative with a suitable anhydride (B1165640) in pyridine (B92270) can yield the corresponding acylated product. nih.gov This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent.

Alkylation: The amino group can also be alkylated. Further reaction of a primary amine product with an alkylating agent can lead to secondary, tertiary, or even quaternary ammonium (B1175870) salts. youtube.com For instance, the alkylation of aminopyridazine derivatives with reagents like methyl iodide can lead to N-methylated products. nih.gov The conditions for these reactions, such as the use of a base and solvent, can be tailored to control the extent of alkylation.

Solvent Effects and Catalysis in Nucleophilic Processes

The choice of solvent plays a critical role in the rate and mechanism of nucleophilic substitution reactions. Solvents are broadly classified as polar protic (e.g., water, alcohols) and polar aprotic (e.g., DMF, DMSO). libretexts.orgyoutube.com

Polar Protic Solvents: These solvents can stabilize both the nucleophile and the leaving group through hydrogen bonding. libretexts.orgmdpi.com While this can help dissolve ionic nucleophiles, the strong solvation of the nucleophile can decrease its reactivity, potentially slowing down SN2-type reactions. libretexts.orgmdpi.com However, for SN1-type reactions that proceed through charged intermediates, polar protic solvents are effective at stabilizing these intermediates, thus accelerating the reaction. libretexts.org

Polar Aprotic Solvents: These solvents are generally preferred for SNAr reactions. They can solvate the accompanying cation of an anionic nucleophile but leave the nucleophile itself relatively "free" and highly reactive. mdpi.com This enhances the rate of nucleophilic attack. Studies on similar SNAr reactions have been conducted in aprotic solvents like THF, acetonitrile, and DMF. rsc.orguoanbar.edu.iq

Catalysis can also be employed to facilitate these reactions. Bases such as triethylamine (B128534) (Et₃N) or sodium acetate (B1210297) (NaOAc) are often used to neutralize the proton generated during the substitution, particularly when the nucleophile is a neutral amine. rsc.org In some cases, the amine nucleophile itself, when used in excess, can act as the base. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be used to form carbon-carbon bonds after an initial nucleophilic substitution, demonstrating a versatile strategy for functionalization. researchgate.net

Electrophilic Aromatic Substitution (Consideration of Ring Deactivation)

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring through an inductive effect (-I effect). youtube.comgcwgandhinagar.com This makes the ring highly deactivated towards electrophilic aromatic substitution (EAS). youtube.comgcwgandhinagar.comyoutube.com The reactivity of pyridazine in EAS reactions is often compared to that of highly deactivated benzene (B151609) derivatives like nitrobenzene. youtube.comgcwgandhinagar.com

The deactivation is exacerbated in acidic conditions, which are common for many EAS reactions (e.g., nitration, sulfonation). The basic nitrogen atoms in the ring can be protonated or can form a complex with a Lewis acid catalyst (like AlCl₃ used in Friedel-Crafts reactions). gcwgandhinagar.com This places a positive charge on the ring system, further reducing the electron density and making an attack by an electrophile (which is also positively charged) extremely difficult. youtube.comgcwgandhinagar.com Consequently, Friedel-Crafts alkylation and acylation reactions typically fail on simple pyridine and pyridazine rings. youtube.comlibretexts.orgvaia.com

If an electrophilic substitution were to occur, it would preferentially happen at the position that leads to the most stable carbocation intermediate. For pyridine, this is the C-3 position, as attack at C-2 or C-4 would place a positive charge on the already electron-deficient nitrogen atom in one of the resonance structures, which is highly unfavorable. quora.commasterorganicchemistry.com For this compound, the presence of two electron-withdrawing chlorine atoms further deactivates the ring, making EAS even more challenging. byjus.com Electrophilic substitution is generally only feasible if the ring is substituted with strong electron-donating groups. youtube.com

Functionalization Strategies

Alkylation and Arylation Reactions

Alkylation and arylation of the this compound scaffold are primarily achieved through nucleophilic substitution of the chlorine atoms, rather than through Friedel-Crafts type reactions. masterorganicchemistry.comlibretexts.orgnsf.gov

Alkylation: Alkyl groups can be introduced by reacting the dichloropyridazine with organometallic reagents or through substitution with nucleophiles containing alkyl chains. For example, after an initial amination at one of the chloro positions, the remaining chlorine can be targeted for further functionalization.

Arylation: Aryl groups are commonly introduced using palladium-catalyzed cross-coupling reactions. The Suzuki reaction, which couples an organoboron compound (like a phenylboronic acid) with an aryl halide, is a powerful method for forming carbon-carbon bonds. researchgate.net This approach has been used to prepare N-substituted 3-amino-6-arylpyridazines from 3,6-dichloropyridazine. researchgate.net Similarly, other palladium-catalyzed reactions can be employed for regioselective arylation at either the C-3 or C-6 position, often controlled by the choice of ligand and reaction conditions.

The following table summarizes representative nucleophilic substitution reactions on dichloropyridazine systems, which serve as a model for the reactivity of this compound.

Reagent/CatalystSolventProduct TypeReference
Hydrazine Hydrate-3-Chloro-6-hydrazinopyridazine arkat-usa.org
AminesEthanol, THF4-Aminoquinazolines (from dichloroquinazolines) rsc.org
Phenylboronic Acid / Pd Catalyst-6-Aryl-3-aminopyridazine researchgate.net
Thiophenols / Resin Support-Resin-bound aminopyridazines researchgate.net
Hydriodic Acid / Sodium Iodide-Mono-iodo derivative researchgate.net

Nitration and Subsequent Reduction Reactions

The subsequent reduction of the newly introduced nitro group to an amino group is a common and well-documented transformation in organic synthesis. A variety of reducing agents can be employed to achieve this conversion.

Table 1: Common Reagents for the Reduction of Nitroarenes to Anilines

Reagent/Catalyst SystemDescription
Fe/HCl or Fe/NH₄ClA classical and cost-effective method for nitro group reduction.
SnCl₂/HClAnother widely used metallic reducing agent.
H₂/Pd-C, PtO₂, or Raney NiCatalytic hydrogenation is a clean and efficient method, often providing high yields.
NaBH₄/NiCl₂A mixed-reagent system that can be effective for this transformation.
Hydrazine hydrate (N₂H₄·H₂O)Can be used in the presence of a catalyst like Raney Nickel or Ferric Chloride.

Introduction of Cyano and Thiol Moieties

The introduction of cyano (CN) and thiol (SH) groups onto the this compound scaffold can be accomplished through nucleophilic substitution of the chloro atoms. The electron-withdrawing nature of the pyridazine ring facilitates such substitutions.

Introduction of the Cyano Group:

The cyanation of aryl chlorides is a well-established reaction, typically achieved using metal cyanides in the presence of a transition metal catalyst. Palladium- and nickel-based catalysts are commonly employed for this purpose. organic-chemistry.org For instance, the use of zinc cyanide (Zn(CN)₂) with a palladium catalyst like Pd₂(dba)₃ and a suitable ligand can effectively convert aryl chlorides to aryl nitriles. organic-chemistry.org Another approach involves the use of potassium ferricyanide (B76249) (K₄[Fe(CN)₆]) as a less toxic cyanide source. organic-chemistry.org The reaction of this compound with a cyanide source under these conditions would be expected to yield a mixture of mono- and di-cyanated products, depending on the reaction stoichiometry and conditions.

Introduction of the Thiol Group:

The introduction of a thiol group can be achieved by reacting the dichloropyridazine with a sulfur nucleophile. A common method involves the use of sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. For example, reaction with thiourea would form a thiouronium salt intermediate, which upon basic hydrolysis would yield the corresponding thiol. Another approach involves the use of sodium thiomethoxide (NaSMe) to introduce a methylthio group, which can, in some cases, be subsequently cleaved to the free thiol. The synthesis of 1,3,4-thiadiazole-2-amine derivatives from thiosemicarbazide (B42300) and carboxylic acids, often mediated by reagents like phosphorus oxychloride, highlights another route to incorporate sulfur-containing heterocycles. nih.govmdpi.com

Oxidative and Reductive Transformations of the Pyridazine System

The pyridazine ring within this compound can undergo both oxidative and reductive transformations, although the specific reactivity will be influenced by the existing substituents.

Oxidative Transformations:

Oxidation of the pyridazine ring is a known process. chemicalbook.comnih.gov For instance, the parent pyridazine can be oxidized to pyridazine-N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA). The presence of the amino group in this compound could direct the N-oxidation to one of the ring nitrogen atoms. chemicalbook.com Further oxidation can lead to ring-opening products, although this is generally observed under more vigorous conditions. The synthesis of 3,6-dichloropyridazine itself can start from the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation and chlorination, illustrating the stability of the pyridazine core to certain oxidative conditions. google.com

Reductive Transformations:

The pyridazine ring is generally resistant to reduction under mild conditions. However, more forcing conditions can lead to the reduction of the heterocyclic ring. Catalytic hydrogenation using powerful catalysts at high pressure and temperature can reduce the pyridazine ring to a dihydropyridazine (B8628806) or a fully saturated piperidazine derivative. The synthesis of 3,6-dichloropyridazine often starts from maleic hydrazide, which is a dihydropyridazine derivative, highlighting the existence of the reduced form of the pyridazine ring system. google.com The choice of reducing agent and reaction conditions is critical to achieve selective reduction of the ring in the presence of other functional groups. For instance, the chloro groups on the pyridazine ring can also be susceptible to reduction (dehalogenation) under certain catalytic hydrogenation conditions.

Derivatization and Scaffold Utilization of 3,6 Dichloro 5 Methylpyridazin 4 Amine

Synthesis of Substituted Pyridazinamines

The primary amino group of 3,6-dichloro-5-methylpyridazin-4-amine is a key handle for introducing a variety of substituents, leading to the generation of diverse chemical libraries.

The nucleophilic character of the amino group facilitates reactions with various electrophiles, most commonly through N-alkylation or N-acylation, to produce a range of N-substituted derivatives.

N-(4-(tert-butyl)benzyl)-3,6-dichloro-5-methylpyridazin-4-amine : The synthesis of this derivative typically involves a nucleophilic substitution reaction. The parent amine, this compound, is reacted with 4-(tert-butyl)benzyl chloride in the presence of a suitable base. The base, such as a tertiary amine like triethylamine (B128534) or diisopropylethylamine, is used to neutralize the hydrogen chloride generated during the reaction. google.com The reaction is generally carried out in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane. google.com

3,6-Dichloro-N-methylpyridazin-4-amine : This simpler N-alkylated derivative can be synthesized by reacting the starting pyridazinamine with a methylating agent. uni.lunih.gov A common method involves the reaction of 3,6-dichloropyridazine (B152260) with a methylamine (B109427) solution in a solvent like methanol (B129727). chemicalbook.com The reaction proceeds via nucleophilic aromatic substitution where the methylamine displaces one of the chlorine atoms, though in the case of the pre-aminated scaffold, direct methylation of the amino group would be pursued using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

Table 1: Synthesis of N-Substituted Derivatives
Derivative NameCAS NumberMolecular FormulaGeneral Synthetic ApproachKey Reagents
N-(4-(tert-butyl)benzyl)-3,6-dichloro-5-methylpyridazin-4-amineNot availableC16H19Cl2N3N-alkylation4-(tert-butyl)benzyl halide, Base (e.g., DIPEA) google.com
3,6-Dichloro-N-methylpyridazin-4-amine17645-06-6 bldpharm.comC5H5Cl2N3 uni.luN-methylationMethylating agent (e.g., Methyl iodide), Base chemicalbook.com

The transformation of the amino group into a carboxylate function expands the synthetic utility of the pyridazine (B1198779) core, enabling further modifications such as esterification or amide bond formation.

Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate : The synthesis of this compound from the corresponding amine can be envisioned through a Sandmeyer-type reaction sequence. This would involve the diazotization of the primary amino group on this compound using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by a reaction with a cyanide salt (e.g., copper(I) cyanide) to introduce a nitrile group. Subsequent hydrolysis of the nitrile to a carboxylic acid and esterification with methanol would yield the target carboxylate derivative. achemblock.com The compound is identified by CAS number 1363381-53-6 and has a molecular formula of C7H6Cl2N2O2. achemblock.comevitachem.com

The strategic positioning of the amino group and the chlorine atom at the C-3 position allows for cyclization reactions to form fused heterocyclic systems. These reactions typically involve a bifunctional reagent that reacts with both the exocyclic amine and the adjacent chloro substituent.

A prominent example of this strategy is the formation of triazolo[4,3-b]pyridazines. The reaction of a 3,6-dichloropyridazine with acid hydrazides can lead to the formation of a fused triazole ring. jofamericanscience.orgresearchgate.net Similarly, reacting 3,6-dichloropyridazine with hydrazine (B178648) hydrate (B1144303) can produce a hydrazino intermediate, which upon diazotization, cyclizes to form a tetrazolo[1,5-b]pyridazine (B14759603) structure. iau.ir These reactions demonstrate the potential for this compound to act as a precursor for more complex, fused ring systems like triazolopyridazines and other related heterocycles. arkat-usa.org

Pyridazine Ring Modifications

Beyond substitutions, the pyridazine ring itself can undergo significant transformations, altering the core structure to produce different classes of heterocyclic compounds.

One of the chlorine atoms on the pyridazine ring, typically the one at the C-6 position, can be selectively replaced by a hydroxyl group to form a pyridazinone. This transformation is usually achieved through nucleophilic substitution using a hydroxide (B78521) source or by acidic or basic hydrolysis. The synthesis of dichloropyridazines often starts from the corresponding dihydroxypyridazines (pyridazinones), which are chlorinated using reagents like phosphorus oxychloride (POCl3). chemicalbook.comgoogle.comgoogle.com This process is reversible under appropriate hydrolytic conditions. The resulting 6-chloro-4-amino-5-methylpyridazin-3(2H)-one can then serve as a building block for further derivatization at the remaining chlorine, the nitrogen of the pyridazinone, or the amino group. The functionalization of related 4,5-dichloropyridazin-3(2H)-one systems has been reported, showcasing a range of possible subsequent reactions. researchgate.net

Under specific conditions, particularly with strong nucleophiles, pyridazine rings can undergo ring opening and rearrangement. One such mechanism is the SN(ANRORC) pathway, which stands for Addition of a Nucleophile, Ring Opening, and Ring Closure. This has been observed in the reaction of some halogenated pyridazines and pyrimidines with nucleophiles like potassium amide in liquid ammonia (B1221849). wur.nl This process involves the initial addition of the nucleophile to the ring, followed by cleavage of a ring bond to form an open-chain intermediate, which then re-cyclizes to form a rearranged product. While not specifically documented for this compound, the general reactivity of halogenated diazines suggests this as a potential, albeit less common, reaction pathway. wur.nl Studies on other heterocyclic systems, like 1,2,4-oxadiazoles reacting with hydrazine, also demonstrate the possibility of ring-rearrangement reactions to form new five- or six-membered rings. researchgate.net

Role as a Chemical Building Block and Intermediate

The strategic placement of chloro, methyl, and amino groups on the pyridazine ring makes this compound a versatile precursor in organic synthesis. The two chlorine atoms at positions 3 and 6 are susceptible to nucleophilic substitution, providing a straightforward pathway for the introduction of various functional groups. This reactivity is central to its utility as a building block for more elaborate molecular architectures.

Precursor for Advanced Heterocyclic Systems in Organic Synthesis

The dichlorinated pyridazine framework is a key starting point for the construction of fused heterocyclic systems. These reactions often involve the sequential or simultaneous displacement of the chlorine atoms by binucleophiles, leading to the formation of new rings fused to the pyridazine core. For instance, pyridazine derivatives can be key in synthesizing fused azines, which are of interest in medicinal chemistry. The synthesis of such complex molecules often relies on the reactivity of halogenated pyridazines.

The general reactivity of chlorinated nitrogen-containing heterocycles like pyridazines allows for a wide range of synthetic transformations. Reactions with various nucleophiles are a common strategy to build molecular complexity. For example, the reaction of halogenated pyrimidines, which are structurally related to pyridazines, with amines is a well-established method for creating substituted derivatives. This principle of nucleophilic aromatic substitution is fundamental to the use of this compound as a precursor.

While specific examples detailing the direct use of this compound in the synthesis of advanced heterocyclic systems are not extensively documented in readily available literature, the known chemistry of similar dichloropyridazine derivatives suggests its high potential. For example, related compounds are used to create pyridazino[4,5-b]quinolines and other polycyclic structures.

Table 1: Representative Reactions of Dichlorinated Heterocycles for the Synthesis of Fused Systems

Starting Material AnalogueReagentResulting Heterocyclic System
4,5-Dichloropyridazin-3(2H)-oneHydrazinePyrazolo[3,4-d]pyridazine
3,6-Dichloropyridazineo-PhenylenediaminePyridazino[4,5-b]quinoxaline
2,4-DichloropyrimidineGuanidinePyrimido[4,5-d]pyrimidine

This table presents representative reactions of analogous dichlorinated heterocycles to illustrate the potential synthetic pathways for this compound.

Agrochemical Scaffold Development

The pyridazine core is a recognized toxophore in the agrochemical industry, with numerous derivatives exhibiting herbicidal and fungicidal properties. The substitution pattern on the pyridazine ring is crucial for determining the biological activity and spectrum of these compounds. The presence of chlorine atoms in this compound makes it an attractive starting point for the synthesis of novel agrochemical candidates.

Research into pyridazine-based herbicides has shown that modifications at the 3 and 6 positions of the pyridazine ring can lead to potent bioactivity. For example, the substitution of the chlorine atoms with phenoxy or benzyloxy groups has been a successful strategy in developing new herbicides. The methyl group at the 5-position can also influence the compound's efficacy and selectivity.

A patent for a complex derivative, (5S)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(2-chloro-4-methylbenzyl)-5,6-dihydro-4H-1,2,4-oxadiazine, highlights the use of a substituted methylpyridazinyl moiety in creating a potent fungicide for controlling unwanted microorganisms on plants. This demonstrates the utility of the substituted pyridazine scaffold in developing crop protection agents.

The development of novel pesticides often involves creating libraries of compounds based on a common scaffold. The reactivity of this compound allows for the systematic introduction of a wide variety of substituents, facilitating the exploration of structure-activity relationships (SAR) and the optimization of biological performance.

Table 2: Examples of Biologically Active Pyridazine Derivatives in Agrochemical Research

Pyridazine Derivative ClassTarget ActivityKey Structural Features
Pyridazyl EthersHerbicidePhenoxy or benzyloxy group at C3/C6
4-(Trifluoromethylphenyl)pyridazinesHerbicideSubstituted phenyl group at C4
Pyridazinone DerivativesHerbicideVaried substitutions on the pyridazinone ring
Complex Pyridazinyl OxadiazinesFungicideElaborate substitution at C3 and C4

This table provides examples of pyridazine classes that have been investigated for agrochemical applications, indicating the potential for derivatives of this compound.

Spectroscopic Characterization and Structural Analysis of 3,6 Dichloro 5 Methylpyridazin 4 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei such as nitrogen.

¹H NMR spectroscopy is fundamental for identifying the number and environment of protons in a molecule. In the case of 3,6-Dichloro-5-methylpyridazin-4-amine, the ¹H NMR spectrum is expected to be relatively simple, exhibiting signals corresponding to the methyl group protons and the amine protons.

The methyl protons (CH₃) at position 5 would likely appear as a singlet in the aromatic region, typically around δ 2.0-2.5 ppm. The exact chemical shift would be influenced by the electronic effects of the adjacent chloro and amino substituents. The protons of the primary amine group (NH₂) at position 4 are expected to produce a broad singlet, the chemical shift of which can vary significantly (typically δ 3.0-5.0 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.

For comparison, in a related compound, 4-methylpyridine, the methyl protons show a signal at δ 2.343 ppm. While the ring system is different, this provides a general reference for a methyl group attached to a nitrogen-containing aromatic ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (ppm) Multiplicity Notes
-CH₃ (at C5)~ 2.2 - 2.6SingletThe chemical shift is influenced by the adjacent substituents and the pyridazine (B1198779) ring.
-NH₂ (at C4)~ 3.0 - 5.0Broad SingletThe chemical shift and peak shape are highly dependent on experimental conditions.

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. For this compound, five distinct carbon signals are expected in the ¹³C NMR spectrum, corresponding to the four carbons of the pyridazine ring and the one carbon of the methyl group.

The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen and chlorine atoms, and the electron-donating nature of the amino and methyl groups. The carbons bonded to chlorine (C3 and C6) would be significantly downfield, likely in the range of δ 150-165 ppm. The carbon attached to the amino group (C4) would also be downfield, while the carbon bearing the methyl group (C5) would be further upfield. The methyl carbon itself would appear at a much higher field, typically around δ 15-25 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Notes
C3~ 155 - 165Attached to a chlorine atom and a nitrogen atom.
C4~ 140 - 150Attached to the amino group.
C5~ 120 - 130Attached to the methyl group.
C6~ 150 - 160Attached to a chlorine atom and a nitrogen atom.
-CH₃~ 15 - 25Methyl group carbon.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atoms within the pyridazine ring and the amino group. chemicalbook.com For this compound, three distinct nitrogen signals would be expected.

The two nitrogen atoms in the pyridazine ring (N1 and N2) would have characteristic chemical shifts influenced by their position within the heterocyclic system and the effects of the substituents. The nitrogen of the exocyclic amino group would have a different chemical shift, typically at a higher field compared to the ring nitrogens. Studies on pyridazine derivatives have shown that ¹⁵N chemical shifts are sensitive to substitution patterns, making this technique valuable for distinguishing between isomers. chemicalbook.com The use of hyperpolarization techniques like SABRE can enhance the ¹⁵N NMR signals, making detection more feasible. nih.gov

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would primarily be used to confirm the absence of coupling between the methyl protons and any other protons on the ring, as they are separated by more than three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signal of the methyl group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is particularly powerful for this molecule as it reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methyl protons and the C4, C5, and C6 carbons of the pyridazine ring. Similarly, the amine protons could show correlations to C3, C4, and C5. These correlations are instrumental in confirming the substitution pattern on the pyridazine ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₅H₅Cl₂N₃), the expected monoisotopic mass is approximately 176.986 g/mol .

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of two chlorine atoms (with their ³⁵Cl and ³⁷Cl isotopes).

The fragmentation pattern in the mass spectrum would likely involve the loss of chlorine atoms, the methyl group, and potentially the elimination of HCN or N₂ from the ring, which are common fragmentation pathways for nitrogen heterocyles. For a related compound, 3,6-dichloropyridazine (B152260), the mass spectrum shows a molecular ion peak at m/z 148 and significant fragments corresponding to the loss of chlorine. chemicalbook.com For the title compound, predicted mass spectrometry data for the [M+H]⁺ adduct is an m/z of 177.99333. uni.lu

Interactive Data Table: Predicted HRMS Data for this compound

Adduct Calculated m/z
[M+H]⁺177.99333
[M+Na]⁺199.97527
[M-H]⁻175.97877

Data predicted for the isomeric compound 3,6-dichloro-N-methylpyridazin-4-amine. uni.lu

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl group would be observed around 2850-2960 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine ring would be found in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations would appear at lower frequencies, typically in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would also reveal information about the vibrational modes, particularly for the non-polar bonds and the symmetric vibrations of the pyridazine ring, which might be weak in the IR spectrum. The ring breathing modes of the pyridazine core would be expected to be prominent in the Raman spectrum. Studies on related pyridazine compounds have utilized Raman spectroscopy to investigate intermolecular interactions. spectrabase.com

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
-NH₂3300 - 3500N-H Stretch
-CH₃2850 - 2960C-H Stretch
Pyridazine Ring1400 - 1600C=N and C=C Stretch
-NH₂1590 - 1650N-H Bend
-CH₃1375 - 1450C-H Bend
C-Cl600 - 800C-Cl Stretch

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is an essential technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is fundamental to understanding the compound's physical and chemical properties.

The crystal structure for a closely related compound, 3,5-Dichloro-6-methylpyridin-2-amine, has been determined, offering insight into the structural characteristics of dichlorinated amino-heterocycles. researchgate.netiucr.org The analysis was performed on a colorless crystalline solid at a temperature of 100 K. researchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/n. researchgate.netiucr.org The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, were precisely measured.

Another derivative, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, was also characterized using SCXRD, revealing a monoclinic system with the space group P21/c. growingscience.com The detailed crystallographic data for 3,5-Dichloro-6-methylpyridin-2-amine serves as a representative example for this class of compounds. researchgate.netiucr.org

Table 1: Crystal Data and Structure Refinement for 3,5-Dichloro-6-methylpyridin-2-amine

Parameter Value
Empirical Formula C₆H₆Cl₂N₂
Formula Weight 177.03
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.7670 (3)
b (Å) 3.8037 (1)
c (Å) 15.4129 (3)
β (°) 104.990 (1)
Volume (ų) 723.01 (3)
Z (molecules/unit cell) 4
Temperature (K) 100

Data sourced from references researchgate.netiucr.org.

The crystal packing of dichlorinated aminopyridine and pyridazine derivatives is significantly influenced by a network of intermolecular and intramolecular interactions. researchgate.netresearchgate.net In the crystal structure of 3,5-Dichloro-6-methylpyridin-2-amine, both intramolecular and intermolecular hydrogen bonds play a critical role in stabilizing the solid-state assembly. researchgate.netiucr.org

Intramolecularly, N–H⋯Cl and C—H⋯Cl contacts are observed, which form five-membered rings described by the S(5) graph-set motif. researchgate.netresearchgate.net Intermolecularly, pairs of N—H⋯N hydrogen bonds link adjacent molecules to form centrosymmetric dimers. scielo.org.mx This specific arrangement is characterized by an R²₂(8) ring motif, a common and robust hydrogen-bonding pattern in heterocyclic chemistry. researchgate.netresearchgate.netnih.gov These dimers are further interconnected through N—H⋯Cl interactions, ultimately assembling into columns that extend along the crystallographic b-axis. researchgate.netresearchgate.net The study of these non-covalent interactions is crucial, as hydrogen bonds and crystal packing motifs dictate many material properties, including solubility and melting point. nih.govacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. For compounds like this compound, which contain a conjugated π-system within the pyridazine ring, UV-Vis spectroscopy provides valuable information. The absorption of UV or visible light promotes electrons from a higher occupied molecular orbital (HOMO) to a lower unoccupied molecular orbital (LUMO). wikipedia.org

In conjugated systems, the most common electronic transitions are π → π*. The specific wavelength of maximum absorbance (λ_max) is determined by the extent of conjugation and the presence of various substituents on the ring. While specific spectral data for this compound is not detailed in the provided search results, related heterocyclic compounds are known to absorb in the UV region. For instance, HPLC-grade pyridine (B92270) has a UV cutoff at 305 nm. sdfine.com The presence of chlorine atoms (as auxochromes) and the amino and methyl groups on the pyridazine ring will influence the energy of the electronic transitions and thus the λ_max value. Generally, extending the conjugated system shifts the absorption to longer wavelengths. wikipedia.org

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating components in a mixture, making them essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of pyridazine derivatives. nih.gov Reverse-phase (RP) HPLC is particularly well-suited for this purpose. A specific method for the analysis of 3,6-dichloropyridazine has been developed, which can be adapted for its methylated amine derivative. sielc.com This method allows for the separation of the main compound from potential impurities, starting materials, and byproducts, enabling accurate purity determination. researchgate.net

By taking samples at various time points during a synthesis, HPLC can be used to monitor the consumption of reactants and the formation of the product, thereby optimizing reaction conditions. nih.gov The compatibility of modern HPLC methods with mass spectrometry (LC-MS) further enhances analytical power, allowing for the identification of unknown impurities. helixchrom.com

Table 2: Representative HPLC Conditions for Dichloropyridazine Analysis

Parameter Condition
Column Newcrom R1 (Reverse Phase) or equivalent C18
Mobile Phase Acetonitrile and Water with an acid modifier (e.g., Phosphoric Acid or Formic Acid for MS compatibility)
Detection UV (e.g., 220 nm or 254 nm)
Mode Isocratic or Gradient

Data sourced from references researchgate.netsielc.com.

Gas Chromatography (GC) is another powerful separation technique, primarily used for volatile and thermally stable compounds. cdc.govtandfonline.com Pyridine and its more volatile derivatives are frequently analyzed using GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). cdc.govtandfonline.com For less volatile compounds, derivatization techniques can be employed to increase volatility for GC analysis. mdpi.com

The analysis of this compound or potential volatile impurities in a sample can be performed using GC. researchgate.net Headspace GC (HS-GC) is particularly useful for detecting residual volatile solvents or highly volatile decomposition products without injecting the non-volatile matrix. tandfonline.com The choice of a capillary column, such as a Rxi-5Sil MS, provides high resolution for separating complex mixtures. tandfonline.com

Table 3: General Gas Chromatography (GC) Parameters for Pyridine Derivative Analysis

Parameter Condition
Column Capillary column (e.g., Rxi-5Sil MS, BP-5)
Carrier Gas Helium or Nitrogen
Injection Mode Split/Splitless or Headspace (HS)
Detector Mass Spectrometry (MS) or Flame Ionization Detection (FID)
Oven Program Isothermal or temperature gradient program

Data sourced from references tandfonline.commdpi.com.

Theoretical and Computational Studies of 3,6 Dichloro 5 Methylpyridazin 4 Amine

Conformational Analysis and Tautomeric Studies

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific theoretical and computational studies focused on the conformational analysis and tautomerism of 3,6-dichloro-5-methylpyridazin-4-amine. While computational methods such as Density Functional Theory (DFT) are powerful tools for investigating the structural and electronic properties of molecules, including pyridazine (B1198779) derivatives, dedicated research on this particular compound is not publicly available. gsconlinepress.comresearchgate.netresearchgate.net

In the absence of specific data for this compound, this section will provide a general overview of the types of theoretical investigations that would be conducted for its conformational and tautomeric analysis, based on studies of related pyridazine and aminopyridine compounds.

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of a conformational analysis would be the rotation of the methyl group and the amine group relative to the pyridazine ring.

A computational study would typically involve:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule.

Potential Energy Surface Scan: Systematically rotating the C-C bond of the methyl group and the C-N bond of the amine group to identify all possible low-energy conformers.

Energy Calculations: Determining the relative energies of these conformers to identify the most stable and populated conformations.

Tautomeric Studies

Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. This compound can potentially exist in different tautomeric forms, primarily involving the migration of a proton from the amine group to one of the nitrogen atoms in the pyridazine ring. The principal tautomeric forms would be the amine form and the corresponding imine forms.

A theoretical investigation of tautomerism would aim to:

Identify Possible Tautomers: Proposing all chemically reasonable tautomeric structures.

Calculate Relative Stabilities: Using computational methods to calculate the Gibbs free energy of each tautomer in the gas phase and in different solvents. This would predict the predominant tautomeric form under various conditions. ruc.dk

Investigate Interconversion Barriers: Calculating the energy barriers for the proton transfer reactions between tautomers to understand the kinetics of their interconversion.

Studies on related aminopyridine and aminopyridazine systems have shown that the amine form is often the most stable tautomer. researchgate.net However, the specific electronic effects of the chloro and methyl substituents on the pyridazine ring of this compound would require a dedicated computational study to determine the precise tautomeric equilibrium.

Data Tables

Due to the lack of specific research on this compound, no experimental or calculated data for its conformational analysis and tautomeric studies can be presented. The following tables are therefore templates illustrating how such data would typically be organized.

Table 1: Calculated Relative Energies of Potential Conformers of this compound

Conformer Dihedral Angle (H-N-C-C) (°) Relative Energy (kcal/mol)
Data not available Data not available Data not available

Table 2: Calculated Relative Energies of Potential Tautomers of this compound

Tautomer Relative Energy (Gas Phase) (kcal/mol) Relative Energy (in Water) (kcal/mol)
Amine form Data not available Data not available
Imine form 1 Data not available Data not available

Table of Compound Names

Compound Name
This compound
Pyridazine

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For pyridazine (B1198779) derivatives, including 3,6-dichloro-5-methylpyridazin-4-amine, future research will likely focus on moving away from traditional, often harsh, synthetic conditions.

Current and Emerging "Green" Synthetic Methodologies:

Microwave-Assisted Synthesis: This technique has been shown to significantly shorten reaction times and improve yields for the synthesis of various pyridazine and pyridazinone derivatives. asianpubs.orgnih.govgeorgiasouthern.edu It offers a more energy-efficient alternative to conventional heating. mdpi.comacs.org

Solvent-Free and Alternative Solvents: Research into "green chemistry" emphasizes the use of safer solvents like water or, ideally, solvent-free conditions. mdpi.com Grinding and other mechanochemical methods are being explored for pyridazinone synthesis, minimizing solvent waste. ekb.eg

Catalyst-Free and Metal-Free Reactions: The development of catalyst-free and, particularly, metal-free reactions is a significant step towards sustainability. For instance, a highly regioselective, metal-free aza-Diels-Alder reaction has been developed for synthesizing pyridazine derivatives, offering a cost-effective and environmentally friendly alternative to previous metal-catalyzed methods. organic-chemistry.orgorganic-chemistry.org

Synthetic ApproachAdvantagesRelevant Pyridazine Derivatives
Microwave Irradiation Reduced reaction times, higher yields, energy efficiency. asianpubs.orggeorgiasouthern.eduPyridazinones, tetrazolopyridazines, quinoline-based hybrids. asianpubs.orgacs.org
Grinding (Mechanochemistry) Solvent-free, reduced waste, simple procedure. ekb.egPyridazinone derivatives. ekb.eg
Metal-Free Cycloadditions Avoids toxic and expensive metal catalysts, high regioselectivity. organic-chemistry.org6-aryl-pyridazin-3-amines. organic-chemistry.org
Alternative Solvents Use of non-toxic, abundant solvents like water. mdpi.comGeneral applicability in heterocyclic synthesis.

Future efforts will likely aim to adapt these sustainable methods for the specific, scaled-up synthesis of this compound and its direct derivatives, focusing on improving atom economy and reducing hazardous waste.

Advanced Functionalization for Materials Science and Organic Electronics

The electron-deficient nature of the pyridazine ring makes it an attractive component for materials science, particularly in the field of organic electronics. mdpi.comnih.gov Functionalization of the this compound core can be used to tune the electronic and optical properties of new materials.

Research in this area is moving towards the design of "push-pull" systems, where the electron-deficient pyridazine core is combined with electron-rich moieties. This can lead to materials with interesting properties for:

Organic Semiconductors: Pyridazine-based molecules are being investigated as organic heterocyclic aromatic semiconductors. mdpi.com By carefully selecting substituents, the band gap and charge transport properties can be engineered. acs.org

Nonlinear Optical (NLO) Materials: The inherent asymmetry and polarizability of functionalized pyridazines make them candidates for NLO applications, such as second harmonic generation. nih.gov

Organic Photovoltaics (OPV): The development of novel pyridazine derivatives could lead to new donor or acceptor materials for use in organic solar cells. korea.edu

A key strategy involves using palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, to attach various (hetero)aromatic groups to the pyridazine core. mdpi.com This allows for precise control over the final structure and its electronic properties.

Application AreaKey PropertiesExample Functionalization Strategy
Organic Semiconductors Tunable band gap, efficient charge transport.Coupling with electron-rich heterocycles like thiophene. mdpi.com
Nonlinear Optics (NLO) High first hyperpolarizability (β).Creating "push-pull" structures with donor and acceptor groups. nih.gov
Organic Photovoltaics Appropriate HOMO/LUMO energy levels for charge separation.Functionalization to serve as electron acceptors or donors. korea.edu

Future work will focus on synthesizing and characterizing novel materials derived from this compound to explore their full potential in electronic devices.

Computational Design and Virtual Screening of Novel Derivatives

Computational chemistry provides powerful tools to accelerate the discovery of new molecules with desired properties, saving time and resources compared to purely experimental approaches. gsconlinepress.comnih.gov For this compound, computational methods can guide the synthesis of new derivatives for various applications.

Key Computational Techniques:

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, reactivity, and stability of molecules. gsconlinepress.commdpi.com This method can predict properties like HOMO/LUMO energy levels, dipole moments, and local reactivity, which are crucial for designing materials or potential bioactive molecules. gsconlinepress.com

Virtual Screening: This computational technique involves screening large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. researchgate.netresearchgate.net This is a highly effective strategy in drug discovery to prioritize which derivatives to synthesize and test. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized derivatives.

A typical workflow for designing new derivatives of this compound would involve creating a virtual library of related structures and then using these computational tools to predict their properties. For instance, in the search for new enzyme inhibitors, molecular docking simulations would be used to predict the binding affinity of the virtual compounds to the enzyme's active site. mdpi.comrsc.org

Computational MethodApplicationPredicted Parameters
Density Functional Theory (DFT) Predict electronic properties and reactivity. gsconlinepress.comHOMO/LUMO energies, energy gap (ΔE), dipole moment (μ), Fukui indices. gsconlinepress.com
Virtual Screening (VS) Identify promising candidates from large chemical libraries. researchgate.netBinding affinity, pharmacophore matching. rsc.org
QSAR Predict biological activity of novel compounds. nih.govIC50, EC50, etc., based on molecular descriptors.

The integration of these computational approaches will enable a more rational design of novel derivatives of this compound, targeting specific functions with higher precision.

Mechanistic Elucidation of Complex Reaction Pathways and Selectivity

The this compound molecule possesses multiple reactive sites, primarily the two chlorine atoms, which can be substituted by nucleophiles. Understanding the factors that control the selectivity of these reactions is crucial for synthetic chemists to produce the desired product without generating mixtures that are difficult to separate.

The regioselectivity of nucleophilic aromatic substitution (SNAr) on di-chlorinated heterocycles like dichloropyridazines and dichloropyrimidines is highly sensitive to several factors:

The nature of the nucleophile.

The substitution pattern on the ring.

The reaction conditions (solvent, temperature, base). wuxiapptec.comresearchgate.net

For example, in related dichloropyrimidines, the presence of an electron-donating group can reverse the typical site of substitution from C-4 to C-2. wuxiapptec.com Similarly, for dichlorotetrazines, the substitution of the first chlorine atom is generally easier than the second, as the introduction of the first nucleophile increases the electron density of the ring, making it less reactive towards further nucleophilic attack. researchgate.net

Future research will employ a combination of experimental studies and computational modeling (like DFT) to elucidate the complex reaction pathways. mdpi.com By calculating the energies of transition states for substitution at different positions, chemists can predict and explain the observed regioselectivity. wuxiapptec.com This knowledge is essential for the controlled, selective functionalization of the this compound core, enabling the efficient synthesis of complex target molecules. researchgate.netresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.